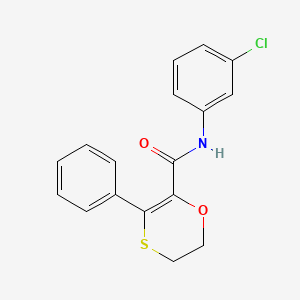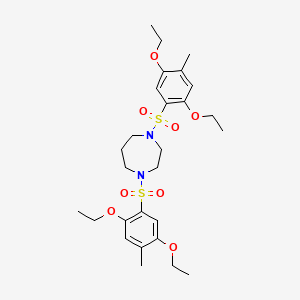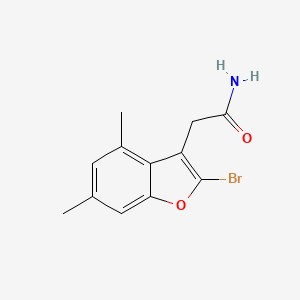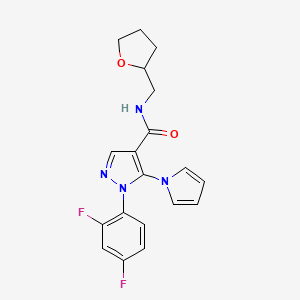![molecular formula C23H20O7 B12187736 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187736.png)
2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes
Preparation Methods
The synthesis of 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for treating diseases like cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
When compared to similar compounds, 2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
- (8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C23H20O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H20O7/c1-11-6-16-21(12(2)7-19(25)29-16)23-20(11)14(24)10-15(30-23)13-8-17(26-3)22-18(9-13)27-4-5-28-22/h6-9,15H,4-5,10H2,1-3H3 |
InChI Key |
QTILKYQQUZBNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC5=C(C(=C4)OC)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-[(3-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12187661.png)
methanone](/img/structure/B12187662.png)
![2-(4-hydroxy-3-methoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187665.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12187673.png)
![3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12187675.png)

![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12187682.png)
![7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12187686.png)


![N-[(1Z)-3-{[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzenesulfonamide](/img/structure/B12187704.png)

![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide](/img/structure/B12187719.png)
